3-(4-(Trifluoromethyl)phenyl)butan-2-one
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Overview
Description
3-(4-(Trifluoromethyl)phenyl)butan-2-one is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to a butan-2-one moiety. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another approach involves the use of trifluoromethyl iodide (CF3I) in the presence of a base and a transition metal catalyst .
Industrial Production Methods
Industrial production of 3-(4-(Trifluoromethyl)phenyl)butan-2-one often employs large-scale trifluoromethylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The use of continuous flow reactors and automated systems ensures efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethyl)phenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(Trifluoromethyl)phenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Another trifluoromethylbenzene derivative with different functional groups.
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant
Uniqueness
3-(4-(Trifluoromethyl)phenyl)butan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C11H11F3O |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C11H11F3O/c1-7(8(2)15)9-3-5-10(6-4-9)11(12,13)14/h3-7H,1-2H3 |
InChI Key |
OKEIZUFPWBEYBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)C |
Origin of Product |
United States |
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